1-tert-Butyl-4-iodylbenzene
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Overview
Description
1-tert-Butyl-4-iodylbenzene is an organic compound with the molecular formula C10H13IO2 It is characterized by the presence of a tert-butyl group and an iodyl group attached to a benzene ring
Preparation Methods
1-tert-Butyl-4-iodylbenzene can be synthesized through several methods. One common synthetic route involves the oxidation of 1-tert-butyl-4-iodobenzene using oxidizing agents such as periodic acid or other iodine-based oxidants . The reaction typically takes place in an organic solvent like acetonitrile at elevated temperatures. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-4-iodylbenzene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it back to 1-tert-butyl-4-iodobenzene.
Substitution: The iodyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-4-iodylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-iodylbenzene involves its ability to act as an oxidizing agent. The iodyl group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various oxidation reactions in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
1-tert-Butyl-4-iodylbenzene can be compared with other similar compounds such as:
1-tert-Butyl-4-iodobenzene: The precursor to this compound, differing by the oxidation state of the iodine atom.
4-tert-Butylphenylboronic acid: Another compound with a tert-butyl group attached to a benzene ring, used in different types of organic reactions.
4-tert-Butyliodobenzene: Similar in structure but with different reactivity due to the presence of an iodobenzene group instead of an iodyl group.
The uniqueness of this compound lies in its specific oxidation state and the resulting chemical properties, which make it suitable for particular types of reactions and applications.
Properties
CAS No. |
64297-75-2 |
---|---|
Molecular Formula |
C10H13IO2 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-tert-butyl-4-iodylbenzene |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |
InChI Key |
KPSVIQGYIJGCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)I(=O)=O |
Origin of Product |
United States |
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